molecular formula C14H13F3N2O3S2 B2668743 2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole CAS No. 2199424-58-1

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

Cat. No. B2668743
CAS RN: 2199424-58-1
M. Wt: 378.38
InChI Key: HRNLTKVKHZURME-UHFFFAOYSA-N
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Description

2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel compounds with potential biological activities is a primary application of thiazole derivatives. Research has shown that incorporating thiazole and oxazole moieties into compounds can lead to the development of new molecules with significant antimicrobial, anticancer, and cytotoxic activities. For instance, the synthesis of dimethyl sulfomycinamate through a series of reactions demonstrates the complexity and potential of thiazole derivatives in drug development and the exploration of new therapeutic agents (Bagley et al., 2003).

Anticancer and Antimicrobial Activities

Compounds derived from thiazole and related heterocycles have been evaluated for their anticancer and antimicrobial properties. For example, a study on substituted 1,3,4-oxadiazolyl tetrahydropyridines highlighted their potential as anticancer agents, where modifications on the phenyl ring and the incorporation of a tetrahydropyridine moiety were found to enhance biological activity, particularly against breast cancer cell lines (Redda & Gangapuram, 2007). Similarly, the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown promising antibacterial activities, underscoring the versatility of thiazole derivatives in addressing various microbial threats (Azab et al., 2013).

Novel Synthesis Methods

Innovative synthesis methods employing thiazole derivatives have been developed, showcasing the adaptability of these compounds in chemical synthesis. An example is the use of magnetically separable graphene oxide anchored sulfonic acid as a novel and highly efficient catalyst for the synthesis of pyrazolopyridine derivatives, demonstrating the integration of thiazole chemistry with nanotechnology for more efficient catalysis and product recovery (Zhang et al., 2016).

Material Science Applications

Beyond biomedical applications, thiazole derivatives have also found utility in material science, particularly in the development of new polymeric materials with enhanced properties. Research into fluorinated polyamides containing pyridine and sulfone moieties has led to the creation of polymers with low dielectric constants, high thermal stability, and excellent mechanical properties, suitable for applications in the electronics industry (Liu et al., 2013).

properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S2/c15-14(16,17)10-2-1-3-12(8-10)24(20,21)19-6-4-11(9-19)22-13-18-5-7-23-13/h1-3,5,7-8,11H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLTKVKHZURME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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